molecular formula C7H9Br2N B14077153 2-Bromo-3-methylaniline hydrobromide CAS No. 96237-90-0

2-Bromo-3-methylaniline hydrobromide

Cat. No.: B14077153
CAS No.: 96237-90-0
M. Wt: 266.96 g/mol
InChI Key: QDVSORCZXUFIPO-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-3-methylaniline (B1268886) Hydrobromide within Aromatic Amine Chemistry

Aromatic amines are organic compounds that consist of an aromatic ring attached to an amine functional group. wikipedia.org This class is extensive, with aniline (B41778) (a benzene (B151609) ring attached to an -NH₂ group) being the parent compound. wikipedia.org The substitution of hydrogen atoms on the aromatic ring with various functional groups leads to a vast array of derivatives with tailored properties.

2-Bromo-3-methylaniline is a derivative of aniline, featuring a bromine atom at the second position and a methyl group at the third position relative to the amino group. The hydrobromide form, 2-Bromo-3-methylaniline hydrobromide, is the salt produced from the reaction of the basic amino group of the 2-Bromo-3-methylaniline with hydrobromic acid (HBr). This salt formation is a common strategy to improve the stability and handling of amine compounds.

The specific substitution pattern on the aromatic ring of this compound dictates its unique reactivity. The positions of the bromo and methyl groups influence the electronic environment of the molecule, affecting its role in subsequent chemical reactions.

Table 1: Chemical Identifiers for 2-Bromo-3-methylaniline

Identifier Value
CAS Number 54879-20-8 scbt.comsigmaaldrich.com
Molecular Formula C₇H₈BrN scbt.comsigmaaldrich.com
Molecular Weight 186.05 g/mol scbt.comsigmaaldrich.com
IUPAC Name 2-bromo-3-methylaniline thermofisher.com

| InChI Key | VJNUZLYTGSGDHR-UHFFFAOYSA-N sigmaaldrich.comthermofisher.com |

Significance of Bromoanilines as Synthetic Intermediates in Advanced Chemical Synthesis

Bromoanilines are highly valued as versatile intermediates in the synthesis of complex organic molecules across various industries. ketonepharma.comchemicalbook.com The presence of the bromine atom on the aromatic ring is particularly significant as it serves as a reactive site, or "handle," for a wide range of chemical transformations. chemicalbook.comnih.gov This versatility makes bromoanilines crucial precursors in the production of pharmaceuticals, agrochemicals, and dyes. ketonepharma.comketonepharma.comguidechem.com

In pharmaceutical synthesis, bromoanilines are building blocks for various therapeutic agents, including analgesics and antihistamines. ketonepharma.comguidechem.com The bromine atom can be readily replaced or used in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in modern drugs. chemicalbook.com Similarly, the agrochemical industry utilizes bromoanilines to produce herbicides, insecticides, and fungicides. ketonepharma.comketonepharma.com

Furthermore, bromoanilines are essential in the dye industry, particularly in the synthesis of azo dyes, which are widely used for coloring textiles. wikipedia.orgketonepharma.com The amino group facilitates the formation of the characteristic azo linkage, while the bromine atom can modify the color and improve the fastness properties of the dye. ketonepharma.com The strategic placement of the bromine atom allows for precise control over the final product's properties, underscoring the importance of these compounds in advanced chemical manufacturing. ketonepharma.com

Table 2: Industrial Applications of Bromoaniline Intermediates

Industry Application of Bromoanilines
Pharmaceuticals Building blocks for analgesics, antihistamines, and antipsychotics. ketonepharma.comguidechem.com
Agrochemicals Precursors for herbicides, fungicides, and insecticides. ketonepharma.comketonepharma.com
Dyes and Pigments Essential intermediates in the production of azo dyes. ketonepharma.comketonepharma.com

| Specialty Chemicals | Used as stabilizers or antioxidants in the rubber and plastics industries. ketonepharma.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96237-90-0

Molecular Formula

C7H9Br2N

Molecular Weight

266.96 g/mol

IUPAC Name

2-bromo-3-methylaniline;hydrobromide

InChI

InChI=1S/C7H8BrN.BrH/c1-5-3-2-4-6(9)7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

QDVSORCZXUFIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)Br.Br

Origin of Product

United States

Synthesis Methodologies for 2 Bromo 3 Methylaniline and Its Hydrobromide Salt

Direct Halogenation of 3-Methylaniline Precursors

Direct bromination of the 3-methylaniline (m-toluidine) ring is the most common pathway. The challenge lies in directing the incoming electrophile (bromine) to the C-2 position, relative to the amino group, in preference to other possible positions.

Several methods have been developed to achieve high regioselectivity in the bromination of anilines and related compounds. These strategies often involve controlling the reactivity of the brominating agent or the substrate.

The classic approach to aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br+"). wvu.edukhanacademy.org This enhanced electrophilicity is necessary to overcome the aromaticity of the benzene (B151609) ring. wvu.edu For highly activated rings, like anilines, the reaction can sometimes proceed without a catalyst. However, the catalyst helps to control the reaction and can influence selectivity. The reaction between aniline (B41778) itself and bromine water is so rapid that it results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate. youtube.com To achieve mono-substitution and control the position, milder conditions and strategic blocking of reactive sites are often necessary. youtube.com

Reagent SystemRole of ComponentsKey Considerations
Molecular Bromine (Br₂) + Iron(III) Bromide (FeBr₃)Br₂: Source of bromine. FeBr₃: Lewis acid catalyst that polarizes Br₂ to generate a strong electrophile.Reaction can be vigorous with activated substrates like 3-methylaniline. Control of stoichiometry and temperature is crucial to prevent polysubstitution.

To circumvent the hazards associated with handling and storing molecular bromine, methods that generate bromine in situ have been developed. A common and environmentally conscious approach is the oxidation of a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr), with an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govresearchgate.net This combination produces molecular bromine directly in the reaction mixture, which then acts as the electrophile. nih.govmanac-inc.co.jp This method offers advantages in safety and allows for better control over the concentration of the reactive brominating species. nih.gov Systems using ammonium (B1175870) bromide (NH₄Br) and H₂O₂ in acetic acid have also been reported as effective for the regioselective oxybromination of anilines. mdma.chresearchgate.net

In Situ SystemReaction PrincipleAdvantages
HBr / H₂O₂Hydrogen peroxide oxidizes bromide ions from HBr to molecular bromine (Br₂).Avoids storage/handling of liquid Br₂; reaction rate can be controlled by the addition rate of the oxidant. nih.govresearchgate.net
NH₄Br / H₂O₂ / Acetic AcidSimilar to the HBr system, H₂O₂ oxidizes bromide ions from ammonium bromide. Acetic acid serves as the solvent.Reported as an efficient, environmentally safer, and economical method for aniline bromination. mdma.chresearchgate.net

Specialized reagents can offer unique reactivity and selectivity profiles. The combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) is one such system used for oxidative bromination. organic-chemistry.orgresearchgate.net In this method, DMSO acts as the oxidant. The active brominating species is believed to be bromodimethylsulfonium bromide, which is formed in situ from the reaction between HBr and DMSO. organic-chemistry.org This approach provides a metal-free and Br₂-free method for halogenation, contributing to greener chemical processes. organic-chemistry.org

Achieving the desired 2-bromo isomer from 3-methylaniline requires a deep understanding of the factors that direct electrophilic aromatic substitution.

The outcome of the bromination of 3-methylaniline is governed by the combined directing effects of the amino (-NH₂) and methyl (-CH₃) groups already present on the aromatic ring.

Electronic Effects : Both the amino group and the methyl group are activating groups, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. weebly.com The amino group is a very strong activator through resonance (donating its lone pair of electrons), while the methyl group is a weak activator through hyperconjugation and induction. Activating groups are ortho, para-directors. weebly.com

For 3-methylaniline, the powerful -NH₂ group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6.

The -CH₃ group at position 3 directs to positions 2, 4, and 6.

Steric Effects : Steric hindrance, or crowding, also plays a crucial role. weebly.com The space occupied by the existing substituents can physically block an incoming electrophile from attacking certain positions. The positions adjacent to the substituents (ortho positions) are generally more sterically hindered than the para position.

In the case of 3-methylaniline, the electronic effects of both the amino and methyl groups reinforce the activation of positions 2, 4, and 6. The position C-2 is ortho to the strongly activating amino group and ortho to the methyl group. Position C-4 is para to the amino group and ortho to the methyl group. Position C-6 is ortho to the amino group and meta to the methyl group. The strong activation by the amino group makes these positions the most likely sites for bromination. The synthesis of the 2-bromo isomer specifically indicates that reaction conditions can be tuned to favor substitution at this sterically accessible and electronically activated site over the C-4 and C-6 positions.

Substituent on RingPositionElectronic EffectDirecting Influence
Amino (-NH₂)1Strongly Activating (Resonance)Ortho, Para (Positions 2, 4, 6)
Methyl (-CH₃)3Weakly Activating (Induction/Hyperconjugation)Ortho, Para (Positions 2, 4, 6)

Reaction Optimization Techniques for Bromination

Optimizing the bromination of anilines is crucial for maximizing the yield of the desired isomer and minimizing side products. Key parameters that can be adjusted include temperature, solvent, and the choice of reaction technology.

Temperature plays a critical role in controlling the rate and selectivity of electrophilic bromination. Aniline and its derivatives are highly reactive, and their bromination is often a rapid and exothermic process. researchgate.net

Controlling Reactivity: Conducting the reaction at low temperatures helps to slow down the reaction rate, allowing for better control and preventing the formation of over-brominated products. youtube.com For highly exothermic reactions, it is often necessary to add the brominating agent slowly at a reduced temperature to dissipate heat effectively. researchgate.net

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, where the product distribution is determined by the relative rates of formation of the different isomers. The kinetically favored product is the one that is formed via the lowest energy transition state. By carefully controlling the temperature, it is possible to favor the formation of a specific, kinetically preferred isomer.

The thermochemistry of aniline bromination has been studied to understand the enthalpies of reaction, which provides insight into the energy released and helps in designing safe and controlled reaction protocols.

The choice of solvent can have a profound impact on the regioselectivity and yield of the bromination reaction. lookchem.comthieme-connect.com Solvents can influence the reactivity of the electrophile and stabilize intermediates in the reaction pathway.

Polar vs. Non-polar Solvents: In the bromination of aniline itself, using a polar solvent like water leads to the formation of the 2,4,6-tribromoaniline precipitate due to the high activation of the ring and the solvent's ability to facilitate the ionization of bromine. youtube.com In contrast, using a less polar solvent, such as carbon disulfide (CS₂), reduces the reactivity and can lead to mono-brominated products, although a mixture of ortho and para isomers is still common. youtube.com

Influence on Regioselectivity: Studies on the bromination of meta-substituted anilines using N-Bromosuccinimide (NBS) have demonstrated a marked dependence of regioselectivity on solvent polarity. lookchem.comthieme-connect.com As shown in the table below, bromination tends to be highly selective in polar aprotic solvents like DMF and DMSO, where one isomer can be formed almost exclusively. thieme-connect.com This effect is attributed to the ability of polar solvents to stabilize the charged intermediates (sigma complexes) formed during the substitution, thereby influencing the reaction pathway.

SolventDielectric Constant (ε)General Effect on Bromination Selectivity
Dioxane2.2Lower selectivity, mixture of isomers often observed.
Tetrahydrofuran (THF)7.5Moderate selectivity.
Acetonitrile (MeCN)37.5Increased selectivity for a specific isomer.
N,N-Dimethylformamide (DMF)36.7High selectivity, often favoring the formation of a single isomer. thieme-connect.com
Dimethyl Sulfoxide (DMSO)47.2Very high selectivity, often leading to almost exclusive formation of one isomer. thieme-connect.com

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous reagents. rsc.org

The key benefits of applying continuous-flow synthesis to bromination reactions include:

Enhanced Safety: It allows for the handling of hazardous reagents like bromine in small volumes within a closed system, minimizing exposure and risk. The excellent heat transfer capabilities of microreactors prevent thermal runaways in exothermic reactions. rsc.org

Precise Reaction Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility. nih.gov

Improved Yield and Purity: The rapid mixing and superior heat and mass transfer in flow reactors can lead to cleaner reaction profiles, higher yields, and reduced formation of byproducts. nih.gov

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often simpler and more reliable than scaling up batch reactors. nih.gov

This technology is well-suited for multi-step syntheses, where the output of one reactor can be directly fed into the next, potentially including in-line purification or extraction steps, thus creating a more efficient and telescoped process. rsc.orgbeilstein-journals.org

Indirect Synthesis Pathways to 2-Bromo-3-methylaniline (B1268886)

When direct bromination does not provide the desired isomer selectively, indirect pathways involving the manipulation of functional groups on a pre-existing, correctly substituted aromatic ring are employed.

Functional group interconversion (FGI) is a cornerstone of organic synthesis that involves converting one functional group into another. ub.eduorganic-chemistry.org For the synthesis of 2-bromo-3-methylaniline, a highly effective indirect route is the reduction of a corresponding nitro compound.

This strategy involves a two-step sequence:

Synthesis of the Nitro Precursor: The synthesis begins with a precursor that already contains the desired bromine and methyl substitution pattern, such as 1-bromo-2-methyl-3-nitrobenzene.

Reduction of the Nitro Group: The nitro group (-NO₂) is then reduced to an amino group (-NH₂). This transformation is one of the most reliable methods for preparing aromatic amines. A variety of reducing agents can be employed, with common methods including:

Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni).

Metal-acid systems (e.g., Sn/HCl, Fe/HCl, or SnCl₂/HCl). guidechem.com

For instance, the reduction of 1-bromo-2-methyl-3-nitrobenzene using stannous dichloride (SnCl₂) in ethanol (B145695) has been shown to produce 2-bromo-3-methylaniline in high yield. guidechem.com This indirect pathway is particularly valuable because the regiochemistry is unequivocally established by the structure of the nitro precursor, thus avoiding the selectivity issues inherent in the direct bromination of 3-methylaniline.

Reduction of Nitrated or Other Functionalized Aromatic Intermediates

The synthesis of 2-bromo-3-methylaniline is commonly achieved through the reduction of a corresponding nitroaromatic precursor, typically 2-bromo-3-nitrotoluene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in aromatic chemistry. youtube.com A variety of reducing agents and methodologies can be employed for this purpose, each with specific advantages regarding yield, selectivity, and reaction conditions. wikipedia.org

The primary methods for this reduction include catalytic hydrogenation and chemical reduction using metals in acidic media. youtube.comresearchgate.net

Catalytic Hydrogenation : This is a widely used industrial and laboratory method for reducing nitroarenes. researchgate.net The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. stackexchange.com Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. commonorganicchemistry.com The reaction proceeds by the adsorption of hydrogen onto the catalyst surface, followed by its reaction with the nitro group, which is reduced sequentially through nitroso and hydroxylamine (B1172632) intermediates to the final amine. stackexchange.com

Chemical Reduction : Historically significant and still widely used, this method employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic environment, such as in the presence of hydrochloric acid (HCl). youtube.comcommonorganicchemistry.com The reaction using iron powder in an acidic medium is a classic and economical approach. rsc.orglongdom.org The mechanism involves the transfer of electrons from the metal to the nitro group, with the metal being oxidized in the process. stackexchange.com Tin(II) chloride (SnCl₂) is another reagent that provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

The selection of a reduction method can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Reduction MethodReagents & ConditionsGeneral Applicability & Notes
Catalytic Hydrogenation H₂ gas, Palladium on carbon (Pd/C), Ethanol solvent, Room temperature and pressure.A clean and efficient method with high yields. The catalyst can often be recovered and reused. It is a common choice for both industrial and lab-scale synthesis. youtube.comcommonorganicchemistry.com
Metal/Acid Reduction Iron (Fe) powder, Hydrochloric acid (HCl), Reflux.A cost-effective and robust method. The use of iron is particularly common due to its low cost and effectiveness. youtube.comrsc.org
Metal Salt Reduction Tin(II) Chloride (SnCl₂), Hydrochloric acid (HCl), Ethanol solvent.A milder alternative that is useful when other reducible functional groups are present on the aromatic ring. wikipedia.orgcommonorganicchemistry.com

Formation and Stabilization of 2-Bromo-3-methylaniline Hydrobromide

Primary aromatic amines like 2-bromo-3-methylaniline are often converted into their hydrohalide salts for improved stability, handling, and purification. The salt form is typically a crystalline solid that is less susceptible to aerial oxidation compared to the oily free base. researchgate.netwikipedia.org

The formation of this compound is a straightforward acid-base reaction. The amino group (-NH₂) on the aniline derivative contains a lone pair of electrons on the nitrogen atom, which imparts basic properties. This allows it to react with a strong acid, such as hydrobromic acid (HBr), in a protonation reaction.

The reaction can be represented as: Br(CH₃)C₆H₃NH₂ + HBr → [Br(CH₃)C₆H₃NH₃]⁺Br⁻

Practically, this is achieved by dissolving the crude 2-bromo-3-methylaniline free base in a suitable organic solvent. A stoichiometric amount of hydrobromic acid is then added slowly with stirring. youtube.com The choice of solvent is important; it should dissolve the free base but have lower solubility for the resulting ionic salt, which facilitates its precipitation. The reaction is typically exothermic.

Once the hydrobromide salt has been formed, it is isolated and purified, typically through crystallization. The increased polarity and ionic nature of the salt make it significantly less soluble in many non-polar and moderately polar organic solvents compared to the original free amine. This difference in solubility is the basis for its purification. rsc.org

Several techniques can be employed to induce crystallization and purify the salt:

Cooling Crystallization : After the addition of HBr, the reaction mixture can be cooled. The solubility of the salt decreases at lower temperatures, leading to the formation of crystals.

Recrystallization : For higher purity, the crude hydrobromide salt can be subjected to recrystallization. This involves dissolving the salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or acetone-water mixtures) and allowing the solution to cool slowly. google.comgoogle.com As the solution cools, the solubility decreases, and the salt crystallizes, leaving impurities behind in the solution (mother liquor).

The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to remove all traces of solvent. youtube.com

TechniqueSolvent System(s)Procedure
Precipitation/Crystallization Ethanol, Isopropanol, Diethyl EtherThe free amine is dissolved in a solvent like ethanol. HBr is added, and the resulting salt precipitates, a process that can be enhanced by cooling or adding an anti-solvent like diethyl ether. researchgate.net
Recrystallization Ethanol, Isopropanol, Acetonitrile, or mixtures with water/ethers.The crude salt is dissolved in a minimal volume of a hot solvent. The solution is filtered while hot to remove insoluble impurities and then allowed to cool slowly to form pure crystals. google.comacs.org

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Methylaniline Hydrobromide and Its Free Base

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on 2-bromo-3-methylaniline (B1268886) is determined by the cumulative electronic and steric effects of the substituents already present on the ring.

Activation and Directing Effects of the Amino and Methyl Groups

The benzene (B151609) ring in 2-bromo-3-methylaniline is substituted with two activating groups (amino and methyl) and one deactivating group (bromo).

Amino Group (-NH₂): The amino group is a powerful activating group. wikipedia.org Due to the presence of a lone pair of electrons on the nitrogen atom, it donates electron density to the aromatic ring through a strong +R (resonance) effect. This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. quora.comdoubtnut.combyjus.com Consequently, the amino group is a strong ortho-, para-director, stabilizing the intermediate arenium ion formed during electrophilic attack at these positions. wikipedia.orgquora.com

Methyl Group (-CH₃): The methyl group is a less potent, but still significant, activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. quora.com This also increases the electron density of the ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the ortho and para positions.

In 2-bromo-3-methylaniline, the directing effects of the highly activating amino group dominate. The positions ortho to the amino group are C2 (occupied by bromine) and C6, and the para position is C4. The methyl group, located at C3, directs to its ortho positions (C2 and C4) and its para position (C6). Therefore, the activating effects of the amino and methyl groups are synergistic, strongly enhancing the reactivity of the C4 and C6 positions. The bromine atom is a deactivating group due to its strong -I (inductive) effect, but it also acts as an ortho-, para-director via a +R effect. However, its influence is significantly weaker than that of the amino group.

Under strongly acidic conditions, such as those used for nitration, the reactivity pattern changes dramatically. The amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. doubtnut.comyoutube.com In this case, electrophilic attack would be directed to the positions meta to the anilinium ion, primarily C5. byjus.comyoutube.com

Regiochemical Control in Secondary Electrophilic Functionalization

The regioselectivity of further electrophilic substitutions on the 2-bromo-3-methylaniline ring is a direct consequence of the interplay between the directing effects of the existing groups and steric hindrance.

Under Neutral or Weakly Acidic Conditions: The amino group is the primary director, activating the C4 (para) and C6 (ortho) positions. The C2-bromo and C3-methyl substituents create considerable steric bulk on one side of the molecule. This steric hindrance may influence the relative rates of attack at the C4 and C6 positions. Depending on the size of the incoming electrophile, substitution might preferentially occur at the less hindered position.

Under Strongly Acidic Conditions: The formation of the meta-directing anilinium ion provides a method for achieving substitution at the C5 position, which is electronically disfavored in the free base. This control of regiochemistry by altering the reaction pH is a key synthetic strategy. For instance, the nitration of aniline (B41778) is known to produce a significant amount of the meta-substituted product for this reason. byjus.com

The following table summarizes the expected major products from common electrophilic aromatic substitution reactions under different conditions.

ReactionReagentsConditionPredicted Major Product(s)
Bromination Br₂ / FeBr₃Neutral4,6-Dibromo-3-methylaniline
Nitration HNO₃ / H₂SO₄Strongly Acidic2-Bromo-5-nitro-3-methylaniline
Sulfonation Fuming H₂SO₄Strongly Acidic4-Amino-3-bromo-2-methylbenzenesulfonic acid

Nucleophilic Substitution Reactions Involving the Bromine Atom

The direct replacement of a halogen on an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is generally a difficult reaction. Aryl halides are substantially less reactive than alkyl halides in nucleophilic substitution reactions. libretexts.org

Replacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The C-Br bond in 2-bromo-3-methylaniline is characteristically unreactive towards nucleophilic attack by species such as amines, thiols, and alkoxides under standard conditions. This low reactivity is because SNAr reactions typically proceed via an addition-elimination mechanism, which requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In 2-bromo-3-methylaniline, the ring is substituted with electron-donating amino and methyl groups, which destabilize the anionic intermediate, thus deactivating the substrate towards SNAr. Consequently, forcing conditions, such as high temperatures and pressures, or the use of metal catalysts (e.g., copper in Ullmann-type reactions), would be required to facilitate the substitution of the bromine atom by common nucleophiles.

Influence of Electronic and Steric Factors on Reaction Pathways

Several factors contribute to the inertness of the C-Br bond in 2-bromo-3-methylaniline towards nucleophilic substitution.

Electronic Factors: The primary electronic influence comes from the electron-donating nature of the amino and methyl groups. These groups increase the electron density on the aromatic ring, which repels the incoming electron-rich nucleophile and destabilizes the negatively charged intermediate required for the SNAr mechanism.

Steric Factors: The bromine atom at C2 is flanked by the amino group at C1 and the methyl group at C3. This substitution pattern creates significant steric hindrance around the reaction center. nih.govresearchgate.net The bulky neighboring groups physically obstruct the trajectory of the incoming nucleophile, making it difficult to approach and attack the carbon atom bearing the bromine. This steric inhibition further reduces the rate of substitution reactions. rsc.org

The following table outlines the key factors that hinder direct nucleophilic substitution on 2-bromo-3-methylaniline.

FactorDescriptionEffect on SNAr Reactivity
Electronic The -NH₂ and -CH₃ groups are electron-donating.Increases electron density on the ring, repelling nucleophiles and destabilizing the anionic intermediate.
Steric The -NH₂ and -CH₃ groups are adjacent to the -Br atom.Physically blocks the approach of the nucleophile to the reaction site.

Cross-Coupling Reactions

While the C-Br bond in 2-bromo-3-methylaniline is resistant to traditional nucleophilic substitution, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding under much milder conditions than SNAr reactions. The development of methods for coupling unprotected ortho-bromoanilines is of significant interest. nih.gov

Prominent examples of cross-coupling reactions applicable to 2-bromo-3-methylaniline include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly versatile and tolerant of many functional groups, including the free amino group often found in aniline derivatives. nih.govunimib.it

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted acetylenes. gelest.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It enables the coupling of the aryl bromide with a wide range of amines, accomplishing a transformation that is challenging under classical conditions.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst.

The following table presents representative examples of conditions used for the cross-coupling of substrates similar to 2-bromo-3-methylaniline.

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTypical Yield
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to Excellent nih.gov
Suzuki-Miyaura Alkylboronic esterPd(dtbpf)Cl₂K₃PO₄Toluene/H₂OGood nih.gov
Buchwald-Hartwig SulfonamideNiCl₂·dme / dtbbpyEt₃NDMAGood to Excellent acs.org
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFGood

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond palladium, other transition metals, notably copper, have been historically significant and continue to be developed for C-N cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, represents one of the earliest methods for forming aryl-nitrogen bonds. rsc.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and strong bases), modern advancements have led to milder and more versatile copper-catalyzed amination protocols. mdpi.com

For 2-bromo-3-methylaniline, a copper-catalyzed cross-coupling reaction would offer an alternative to palladium-based methods. These reactions typically involve a copper(I) salt, such as CuI or CuBr, a ligand, and a base.

A general scheme for a copper-catalyzed amination is as follows:

Recent developments in copper catalysis have focused on the use of ligands, such as l-proline, to promote the cross-coupling at lower temperatures. mdpi.com These milder conditions enhance the functional group tolerance of the reaction.

Metal CatalystTypical Reaction ConditionsAdvantages/Disadvantages
Copper (Ullmann-type) High temperatures, strong baseLess expensive than palladium, but often requires harsher conditions.
Nickel Various ligands and conditionsCan be effective for challenging substrates, but may have different selectivity.
Iron Emerging area of researchAbundant and inexpensive metal, but catalysis is less developed.

While palladium remains the most versatile and widely used catalyst for C-N cross-coupling, research into catalysis with more abundant and less expensive metals like copper and iron is an active area. nih.gov For example, copper-catalyzed hydroalkylation of terminal alkynes has been demonstrated with a wide range of functional groups tolerated. organic-chemistry.org Nickel catalysis has also shown effectiveness in cross-coupling reactions, sometimes with the aid of additives or visible light. acs.org The application of these alternative metal-catalyzed methods to 2-bromo-3-methylaniline would depend on the specific reaction conditions and the nature of the desired amine coupling partner.

Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-bromo-3-methylaniline) to form a Pd(II) intermediate. wikipedia.org The choice of ligand is critical at this stage, influencing the rate and efficiency of this step. researchgate.net

Next, the amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org The strength of the base plays a key role here.

Finally, reductive elimination from the palladium-amido complex yields the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide. wikipedia.org

Key Steps in the Buchwald-Hartwig Catalytic Cycle:

Oxidative Addition: LₙPd(0) + Ar-X → LₙPd(II)(Ar)(X)

Amine Coordination & Deprotonation: LₙPd(II)(Ar)(X) + R₂NH + Base → LₙPd(II)(Ar)(NR₂) + HX + Base·H⁺

Reductive Elimination: LₙPd(II)(Ar)(NR₂) → LₙPd(0) + Ar-NR₂

Mechanistic studies have revealed that the nature of the ligand (monodentate vs. bidentate) can influence the specific reaction pathway. wikipedia.org For instance, with some bulky monophosphine ligands, reductive elimination is believed to occur from a three-coordinate intermediate, which is faster than from a four-coordinate species. wikipedia.orgnih.gov The resting state of the catalyst, the most stable intermediate in the cycle, can also vary depending on the specific reactants and conditions. nih.govacs.org In some cases, the arylpalladium-amido complex is the resting state, while in others, it may be an arylpalladium-halide or -alkoxide complex. nih.govacs.org Recent research has also explored the possibility of "cocktail"-type catalysis, where multiple palladium species (complexes, clusters, and nanoparticles) may be involved in the catalytic process. researchgate.net

Functionalization of the Amine Moiety

Acylation and Amide Formation

The primary amine group of 2-bromo-3-methylaniline is a versatile functional handle that can be readily acylated to form amides. This transformation is fundamental in organic synthesis for installing protecting groups, modifying electronic properties, or building more complex molecular architectures.

The most common methods for amide bond formation involve the reaction of the aniline with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. libretexts.org

General Reaction Scheme for Acylation:

Acylating AgentTypical ConditionsReactivity
Acid Chlorides Aprotic solvent (e.g., CH₂Cl₂, THF), base (e.g., pyridine, Et₃N)Highly reactive, reaction is often rapid at room temperature or below.
Acid Anhydrides Similar to acid chlorides, can sometimes be run neat.Generally less reactive than acid chlorides, but still highly effective.
Carboxylic Acids Coupling agents (e.g., DCC, EDCI, HATU), baseRequires activation of the carboxylic acid; offers mild and versatile conditions.

The synthesis of amides from carboxylic acids using coupling reagents is a particularly mild and widely used method, avoiding the need to prepare more reactive acylating agents. While no specific examples of the acylation of 2-bromo-3-methylaniline were found in the provided search results, this is a standard and predictable transformation for anilines.

Alkylation and Arylation Reactions

The nitrogen atom of the amine group in 2-bromo-3-methylaniline can undergo alkylation or arylation to form secondary or tertiary amines. N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to overalkylation. nih.gov

A more controlled and modern approach for N-alkylation is the use of alcohols as alkylating agents in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.govacs.org This "borrowing hydrogen" methodology is an environmentally friendly process where water is the only byproduct.

For N-arylation, the Buchwald-Hartwig amination, discussed previously, is the premier method. In this context, 2-bromo-3-methylaniline would act as the amine component, reacting with a different aryl halide to form a diarylamine.

A study on the palladium-catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives involves the reaction of 4-bromo-2-methylaniline (B145978) with an aldehyde, which is a related transformation that functionalizes the amine. mdpi.com

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, baseSecondary/Tertiary amine
N-Alkylation (catalytic) Alcohol, Ir or Ru catalyst, baseSecondary/Tertiary amine
N-Arylation Aryl halide, Pd catalyst, baseDiarylamine

Diazotization Reactions and Subsequent Transformations

The primary aromatic amine of 2-bromo-3-methylaniline can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). youtube.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles. organic-chemistry.org

General Diazotization and Subsequent Reaction:

One of the most important classes of reactions involving diazonium salts is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgnih.gov This provides a powerful method for introducing substituents onto an aromatic ring that may be difficult to install by other means. lscollege.ac.innih.gov For 2-bromo-3-methylaniline, this could be used, for example, to replace the amine with another halogen or a nitrile group.

Reaction NameReagent(s)Product
Sandmeyer (Chlorination) CuCl1-Bromo-2-chloro-3-methylbenzene
Sandmeyer (Bromination) CuBr1,2-Dibromo-3-methylbenzene
Sandmeyer (Cyanation) CuCN2-Bromo-3-methylbenzonitrile
Schiemann Reaction HBF₄, heat1-Bromo-2-fluoro-3-methylbenzene
Iodination KI1-Bromo-2-iodo-3-methylbenzene
Hydroxylation H₂O, H⁺, heat2-Bromo-3-methylphenol

These transformations dramatically increase the synthetic utility of 2-bromo-3-methylaniline, allowing the amine group to serve as a stepping stone for the introduction of a diverse array of functional groups. organic-chemistry.orgwikipedia.org

Condensation Reactions

Condensation reactions involving amines are a cornerstone of synthetic organic chemistry for the construction of heterocyclic systems. For 2-bromo-3-methylaniline, these reactions can lead to the formation of important nitrogen-containing ring structures.

One of the key applications of substituted anilines is in the synthesis of quinolines and related heterocyclic structures. While specific examples detailing the use of 2-bromo-3-methylaniline in the synthesis of tetrahydroquinolines are not prevalent in readily available literature, the general synthetic strategies suggest its potential as a precursor. The synthesis of tetrahydroquinolines can be achieved via methods like the borrowing hydrogen methodology, which involves the reaction of 2-aminobenzyl alcohols with other alcohols. nih.gov

Another significant class of condensation reactions for aromatic amines is the formation of isoquinoline (B145761) frameworks. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are two powerful methods for synthesizing dihydroisoquinolines and tetrahydroisoquinolines, respectively. organic-chemistry.org The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. For 2-bromo-3-methylaniline to be a substrate in this reaction, it would first need to be N-acylated with a suitable partner to form the corresponding β-phenylethylamide. The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. Again, 2-bromo-3-methylaniline would need to be converted to the corresponding β-arylethylamine to participate in this reaction.

The reactivity of the free base, 2-bromo-3-methylaniline, in these condensation reactions would be significantly higher than its hydrobromide salt. The protonated amino group in the hydrobromide salt is deactivating and would not readily undergo condensation with carbonyl compounds. Therefore, the free base is the required reactant for these transformations.

Potential Condensation Reaction Pathways
Reaction TypePotential Reactant Derived from 2-Bromo-3-methylanilineCondensing PartnerPotential Product
Tetrahydroquinoline Synthesis2-amino-3-bromo-4-methylbenzyl alcoholSecondary AlcoholsSubstituted Tetrahydroquinolines
Bischler-Napieralski ReactionN-(2-(2-bromo-3-methylphenyl)ethyl)acetamideDehydrating Agent (e.g., POCl₃)Substituted Dihydroisoquinolines
Pictet-Spengler Reaction2-(2-bromo-3-methylphenyl)ethan-1-amineAldehydes or KetonesSubstituted Tetrahydroisoquinolines

Oxidation and Reduction Pathways of the Aromatic Amine and Haloarene

The oxidation and reduction of 2-bromo-3-methylaniline can target either the amino group, the aromatic ring, or the carbon-bromine bond, depending on the reagents and reaction conditions.

Oxidation:

Reduction:

Reduction reactions of 2-bromo-3-methylaniline can proceed via two main pathways: reduction of the aromatic system or hydrogenolysis of the carbon-bromine bond (dehalogenation).

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of aromatic rings and the removal of halogen substituents. The choice of catalyst and reaction conditions is crucial for selectivity. For haloanilines, catalytic hydrogenation can lead to the formation of cyclohexylamines through the reduction of the benzene ring, or to the corresponding aniline via dehalogenation. The selective hydrogenation of the aromatic ring while retaining the bromo substituent is challenging. Conversely, achieving selective dehalogenation without affecting the aromatic ring is a more common transformation.

Dehalogenation: The removal of the bromine atom from 2-bromo-3-methylaniline would yield 3-methylaniline. This can be achieved through various methods, including catalytic hydrogenation with a suitable catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. Dehydrohalogenation, the elimination of HBr, is another possible pathway, typically promoted by a strong base, although this is more common for alkyl halides.

Summary of Oxidation and Reduction Pathways
Reaction TypeReagent/ConditionPotential Product(s)Notes
OxidationStrong Oxidizing Agents (e.g., Iridium(IV))Complex mixture, potentially including azoxybenzenes and polymeric materialsThe amino group is susceptible to oxidation.
Catalytic Hydrogenation (Ring Reduction)H₂, Catalyst (e.g., Rh/C), High Pressure2-Bromo-3-methylcyclohexylamineReduction of the aromatic ring.
Catalytic Hydrogenation (Dehalogenation)H₂, Catalyst (e.g., Pd/C)3-MethylanilineRemoval of the bromine atom.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthesis and Transformations

Understanding the mechanistic pathways is fundamental to controlling the synthesis and subsequent transformations of 2-Bromo-3-methylaniline (B1268886). This involves a close look at the electrophilic substitution on the aromatic ring.

The synthesis of bromo-methylaniline isomers is a classic example of an electrophilic aromatic substitution reaction. The mechanism is heavily influenced by the directing effects of the substituents on the aniline (B41778) ring—the amino (-NH₂) group and the methyl (-CH₃) group.

The amino group is a powerful activating group and is ortho, para-directing. youtube.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. youtube.com The high reactivity of the amino group can often lead to polysubstitution, where multiple bromine atoms are added to the ring. For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribromoaniline (B120722) product. libretexts.org

The methyl group is also an activating group, though less so than the amino group, and is also ortho, para-directing through an inductive effect. In the case of 3-methylaniline (m-toluidine), the amino group directs incoming electrophiles to positions 2, 4, and 6, while the methyl group directs to positions 2, 4, and 6. The combined effect means that positions 2, 4, and 6 are highly activated.

To achieve selective monobromination and produce a specific isomer like 2-Bromo-3-methylaniline, the strong activating effect of the amino group is often moderated. This is typically done by protecting the amino group via acetylation with acetic anhydride. youtube.comlibretexts.org The resulting acetylamino group (acetamido group) is still ortho, para-directing but is less activating because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. youtube.comlibretexts.org This reduced activation prevents polysubstitution and allows for more controlled bromination. The subsequent hydrolysis of the amide restores the amino group.

The choice of brominating agent and solvent also plays a critical role. Reagents like N-bromosuccinimide (NBS) are often used for selective monobromination of reactive aromatic compounds. lookchem.com Studies have shown that the regioselectivity of bromination with NBS is markedly dependent on the polarity of the solvent, allowing the reaction to be tuned by selecting the appropriate reaction medium. lookchem.com For example, bromination tends to be highly selective in polar solvents like DMF or DMSO. lookchem.com

The chemical behavior of 2-Bromo-3-methylaniline is characterized by both electrophilic and nucleophilic reactions.

Electrophilic Reactions: In the context of aromatic substitution, the aniline ring itself acts as a nucleophile, attacking electrophiles such as the bromonium ion (Br⁺) or a polarized bromine molecule. The electron-donating nature of the amino and methyl groups enhances the nucleophilicity of the ring, facilitating these reactions. Friedel-Crafts reactions, however, are generally unsuccessful with anilines because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. youtube.comlibretexts.org

Nucleophilic Reactions: The amino group in 2-Bromo-3-methylaniline contains a lone pair of electrons, making it a nucleophile. It can react with electrophiles such as acyl chlorides or alkyl halides. A crucial set of reactions for aromatic amines involves the formation of diazonium salts. Treatment of the primary aromatic amine with nitrous acid (prepared in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) leads to a diazonium salt. learncbse.in This diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., Cl⁻, Br⁻, CN⁻, OH⁻), providing a versatile pathway for further transformations.

Nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom on the ring, is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions, which is not the case for 2-Bromo-3-methylaniline.

Computational Chemistry Applications

Theoretical and computational methods are powerful tools for investigating the properties of 2-Bromo-3-methylaniline at a molecular level. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. researchgate.net For substituted anilines, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, with high accuracy. nih.govresearchgate.net

These calculations also provide valuable information about the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. researchgate.net These maps visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For a bromo-methylaniline derivative, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the π-system of the ring, indicating nucleophilic character, while positive potential (blue) would be expected around the amine hydrogens.

Interactive Table: Predicted DFT Data for a Representative Haloaniline
ParameterComputational MethodPredicted ValueSignificance
HOMO EnergyB3LYP/6-31+G(d,p)-5.5 eVIndicates electron-donating ability
LUMO EnergyB3LYP/6-31+G(d,p)-0.8 eVIndicates electron-accepting ability
HOMO-LUMO GapB3LYP/6-31+G(d,p)4.7 eVRelates to chemical reactivity
Dipole MomentB3LYP/6-31+G(d,p)2.5 DebyeMeasures molecular polarity

Note: Data is representative of DFT calculations on haloaniline derivatives and serves as an illustrative example.

While specific molecular dynamics (MD) simulations for 2-Bromo-3-methylaniline are not widely reported, the methodology is applicable. MD simulations can model the behavior of molecules and reaction intermediates in solution over time. For instance, simulations could be used to study the solvation of 2-Bromo-3-methylaniline hydrobromide in water, examining the hydrogen bonding interactions between the anilinium ion (-NH₃⁺) and surrounding water molecules. bohrium.com Such simulations provide insight into solvent effects on reaction rates and mechanisms, which are known to be significant in reactions like aromatic bromination. lookchem.com MD can also be used to explore the conformational landscape of flexible molecules and the dynamic behavior of short-lived reaction intermediates, such as the sigma complex (arenium ion) formed during electrophilic substitution.

Quantum chemical analyses, often performed as part of DFT studies, provide a deeper understanding of the electronic structure and bonding within the 2-Bromo-3-methylaniline molecule. researchgate.net Analysis of the Mulliken atomic charges can quantify the charge distribution across the atoms, revealing the electronic effects of the bromine, methyl, and amino substituents on the aromatic ring.

The presence of the electronegative bromine atom would be expected to draw electron density from the carbon it is attached to. Conversely, the amino and methyl groups donate electron density to the ring. These theoretical calculations can precisely quantify these inductive and resonance effects. The analysis of bonding, through methods like Natural Bond Orbital (NBO) analysis, can describe the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds) within the molecule, further elucidating the electronic interactions that govern its structure and reactivity.

Kinetic Studies of Reaction Rates and Pathways

Detailed kinetic studies specifically investigating the reaction rates and pathways of this compound are not extensively documented in publicly available literature. However, general principles of reaction kinetics for substituted anilines in various reactions, such as oxidation, can provide insights into its expected behavior.

In studies on the oxidation of substituted anilines, the reaction rates are significantly influenced by the nature and position of the substituents on the aniline ring. For instance, the oxidation of various para- and ortho-substituted anilines has been shown to follow second-order kinetics, with the rate being first-order with respect to both the oxidant and the aniline substrate. nih.gov The reactivity of the aniline derivative is governed by the electron-donating or electron-withdrawing nature of its substituents. nih.gov

The reaction pathway for many reactions involving anilines proceeds through the formation of an intermediate complex. For example, in oxidation reactions, a radical cation of the aniline derivative may be formed. The stability of such intermediates is a key factor in determining the reaction pathway and rate.

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of 2-Bromo-3-methylaniline are primarily determined by the interplay of the electronic effects of the bromo and methyl substituents on the aniline framework. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The bromine atom, while deactivating due to its electron-withdrawing inductive effect, is also ortho-, para-directing because of its electron-donating resonance effect.

Theoretical studies on substituted anilines have provided a quantitative basis for understanding these substituent effects. Quantum chemistry calculations, such as those using semiempirical methods (like PM3 and AM1) and Density Functional Theory (DFT), have been employed to calculate geometric structures and energy level distributions. acs.orgumn.eduphyschemres.org These studies show that electron-donating groups generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups tend to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearcher.life

The presence of both an electron-donating methyl group and an electron-withdrawing bromo group in 2-Bromo-3-methylaniline creates a nuanced electronic structure. The methyl group at position 3 and the bromo group at position 2 will influence the charge distribution and the energies of the frontier molecular orbitals. Computational studies on various substituted anilines have shown a good correlation between the calculated energy of the HOMO and the one-electron oxidation potentials. umn.edu

The reactivity in electrophilic aromatic substitution reactions is a key aspect of aniline chemistry. The strong activating nature of the amino group often leads to polysubstitution, a challenge that can be managed by converting the amine to an amide, which is less activating. libretexts.org For 2-Bromo-3-methylaniline, the positions of the existing substituents will direct further substitution. The directing effects of the amino, bromo, and methyl groups would need to be considered collectively to predict the outcome of such reactions.

The table below summarizes the expected influence of the individual substituents on the electronic properties of the aniline ring, based on general principles observed in theoretical and experimental studies of substituted anilines. nih.govacs.org

SubstituentPositionElectronic EffectInfluence on Reactivity (Electrophilic Aromatic Substitution)Impact on HOMO Energy
Amino (-NH₂)1Strong Electron-Donating (Resonance)Strongly Activating, Ortho-, Para-DirectingIncreases
Bromo (-Br)2Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Deactivating, Ortho-, Para-DirectingDecreases
Methyl (-CH₃)3Electron-Donating (Inductive & Hyperconjugation)Activating, Ortho-, Para-DirectingIncreases

Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromo 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the electronic environment of individual atoms, their proximity, and their bonding relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In 2-bromo-3-methylaniline (B1268886), the aromatic protons and the methyl group protons resonate at characteristic chemical shifts, influenced by the electronic effects of the bromine, amino, and methyl substituents.

The aromatic region of the spectrum is particularly informative. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants (J) of the remaining protons. For 2-bromo-3-methylaniline, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 4, 5, and 6. The methyl group gives rise to a singlet, typically in the upfield region, while the amine (-NH₂) protons can appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Analysis of related substituted anilines, such as 2-bromo-N-methylaniline, shows aromatic protons in the range of δ 6.6-7.3 ppm and methyl protons around δ 2.9 ppm. rsc.org This data provides a comparative basis for assigning the proton signals in 2-bromo-3-methylaniline.

Table 1: Representative ¹H NMR Spectral Data

Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic-H 6.5 - 7.2 Multiplet Variable
NH₂ ~3.8 (variable) Broad Singlet N/A
CH₃ ~2.2 Singlet N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift determined by its hybridization and electronic environment. In 2-bromo-3-methylaniline, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon.

The carbon atom bonded to the bromine (C-2) is significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-1) and the methyl group (C-3) also have characteristic chemical shifts. For instance, in a related compound, 2-bromo-N,3-dimethylaniline, the aromatic carbons appear in the range of δ 109-147 ppm, while the methyl carbon is observed around δ 17 ppm. rsc.org These values serve as a useful reference for interpreting the ¹³C NMR spectrum of 2-bromo-3-methylaniline.

Table 2: Representative ¹³C NMR Spectral Data

Assignment Chemical Shift (δ ppm)
C-NH₂ ~145
C-Br ~110
C-CH₃ ~139
Aromatic CH 115 - 130
CH₃ ~20

Note: The assignments are approximate and based on substituent effects and data from similar structures. Definitive assignment requires 2D NMR data.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orglibretexts.orgustc.edu.cnyoutube.com In the HSQC/HMQC spectrum of 2-bromo-3-methylaniline, a cross-peak would be observed between the singlet signal of the methyl protons (~δ 2.2 ppm) and the signal of the methyl carbon (~δ 20 ppm). Similarly, each aromatic proton signal would show a correlation to its directly bonded aromatic carbon signal, confirming the C-H bonds within the benzene ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orglibretexts.orgustc.edu.cnyoutube.com HMBC is instrumental in piecing together the molecular skeleton. For 2-bromo-3-methylaniline, key correlations would be expected between:

The methyl protons and the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-4 and carbons C-2, C-3, C-5, and C-6.

The amine protons and carbons C-1 and C-2.

These correlations unambiguously establish the relative positions of the bromo, methyl, and amino groups on the aniline (B41778) ring. hyphadiscovery.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound and can be used to deduce structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For 2-bromo-3-methylaniline, the molecular formula is C₇H₈BrN. scbt.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can distinguish the molecular formula C₇H₈BrN from other potential formulas that might have the same nominal mass.

Table 3: HRMS Data for 2-Bromo-3-methylaniline

Ion Molecular Formula Calculated Exact Mass
[M]⁺ C₇H₈⁷⁹BrN 185.9891

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. synchrotron-soleil.frnih.govyoutube.com The analysis of the resulting fragment ions provides valuable structural information by revealing the molecule's fragmentation pathways. nih.govnih.govunito.it

The fragmentation of 2-bromo-3-methylaniline would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds, leading to a fragment ion at m/z ~106.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a bromo-aminobenzyl type fragment.

Cleavage of the amine group: Loss of ammonia (B1221849) (NH₃) or related fragments can also occur.

By systematically analyzing these fragmentation patterns, the connectivity and relative positions of the substituents on the aniline ring can be confirmed, complementing the data obtained from NMR spectroscopy. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of 2-bromo-3-methylaniline and identifying potential byproducts from its synthesis. In this method, the sample is volatilized and separated based on its components' boiling points and interactions with a capillary column. d-nb.info The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For aniline derivatives, GC-MS analysis often requires derivatization to increase volatility and improve chromatographic separation. nih.gov However, direct analysis is also possible. The process allows for the detection of impurities such as isomers (e.g., other bromo-methylaniline isomers), starting materials, or byproducts from side reactions. google.com The high sensitivity and resolving power of modern GC-MS systems, especially when using tandem mass spectrometry (GC-MS/MS), enable the quantification of trace-level impurities. d-nb.info

Typical parameters for a GC-MS analysis of an aniline derivative would include:

Column: A fused silica (B1680970) capillary column, such as a DB-1MS or Rxi-5MS. nih.govgoogle.com

Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of compounds with different boiling points. d-nb.info

Ionization Mode: Electron Ionization (EI) is commonly used for generating reproducible mass spectra. nih.gov

Detection: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known analytes. nih.gov

The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. The mass spectrum of the main peak confirms the identity of 2-bromo-3-methylaniline, while smaller peaks can be analyzed to identify and quantify impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A study on the closely related isomer, 2-bromo-4-methylaniline, provides insight into the expected vibrational frequencies. nih.gov Key vibrational modes include:

N-H Stretching: In the hydrobromide salt, the amine group is protonated to form an anilinium group (-NH3+). This results in N-H stretching vibrations appearing at higher frequencies, typically in the 2800–3200 cm⁻¹ range, compared to the free amine (around 3300-3500 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Ring Stretching: Vibrations associated with the aromatic ring are found in the 1400–1600 cm⁻¹ region.

C-N Stretching: This vibration is expected to appear in the 1250–1350 cm⁻¹ range. materialsciencejournal.org

C-Br Stretching: The stretching vibration for the carbon-bromine bond is typically found at lower frequencies, in the 500–650 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign these vibrational modes accurately. nih.govsigmaaldrich.com The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) has been shown to provide theoretical frequencies that are in good agreement with experimental observations for substituted anilines. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Data and Structure Refinement

While specific crystal data for 2-bromo-3-methylaniline hydrobromide is not available, the analysis of a closely related compound, 4-bromoanilinium nitrate (B79036), provides a representative example of the data obtained from an XRD experiment. nih.gov This information is crucial for defining the crystal's unit cell and the quality of the structural model.

Interactive Table: Example Crystal Data and Structure Refinement for a Bromoanilinium Salt The following data is for 4-bromoanilinium nitrate and serves as an illustrative example. nih.gov

ParameterValue
Chemical formulaC₆H₇BrN⁺·NO₃⁻
Formula weight235.05
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.2598 (8)
b (Å)13.9110 (10)
c (Å)10.4571 (7)
β (°)112.503 (3)
Volume (ų)1512.6 (2)
Z (molecules per cell)8
Calculated density (g/cm³)2.066
Absorption coefficient (mm⁻¹)6.75
F(000)928.0
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.088
Goodness-of-fit on F²1.04

This table details the fundamental properties of the crystal lattice and the refinement statistics, where lower R-indices indicate a better fit between the experimental diffraction data and the final structural model.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The crystal packing in this compound is dictated by various intermolecular interactions, primarily strong hydrogen bonds between the anilinium (-NH3+) group and the bromide anion (Br⁻). Other weaker interactions, such as C-H···Br, π–π stacking, and van der Waals forces, also play a crucial role in stabilizing the three-dimensional structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions involved in strong interactions can be identified. The analysis also generates 2D fingerprint plots, which summarize the relative contributions of different types of contacts.

For the related 4-bromoanilinium nitrate, Hirshfeld analysis revealed the following major contributions to the crystal packing: nih.gov

O···H/H···O contacts (51.4%): These represent the strong N-H···O hydrogen bonds between the anilinium cation and the nitrate anion. In this compound, the dominant interaction would be strong N-H···Br hydrogen bonds.

H···H contacts (15.5%): These are ubiquitous van der Waals interactions.

C···H/H···C contacts (9.2%): These are indicative of C-H···π interactions.

These interactions collectively guide the assembly of molecules into a stable, ordered crystalline lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 2-bromo-3-methylaniline, the absorption of UV light typically promotes electrons from π bonding orbitals to π* antibonding orbitals (π→π* transitions). The positions of the substituents (bromo and methyl groups) on the aniline ring influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). researchgate.net

The spectrum of a substituted aniline generally shows two primary absorption bands. The presence of electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Br) can cause shifts in these absorption bands. In the case of this compound, the protonation of the amino group to an anilinium group significantly alters the electronic structure. The -NH₃⁺ group acts as an electron-withdrawing group, which typically leads to a hypsochromic (blue) shift, moving the absorption maxima to shorter wavelengths compared to the free amine. acs.org

Computational Spectroscopic Analysis for Interpretation and Validation

Computational methods, particularly Density Functional Theory (DFT), are indispensable for interpreting and validating experimental spectroscopic data. nih.gov By calculating the optimized molecular geometry, vibrational frequencies, and electronic transitions, a theoretical spectrum can be generated and compared with the experimental results from IR, Raman, and UV-Vis spectroscopy. nih.govaip.org

This comparison allows for a more confident assignment of vibrational modes and electronic transitions. For instance, DFT calculations can predict the IR and Raman spectra of 2-bromo-3-methylaniline, helping to assign each experimental peak to a specific molecular vibration (e.g., N-H stretch, C-Br stretch). nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, aiding in the interpretation of UV-Vis data. researchgate.net These computational analyses provide a deeper understanding of the molecule's structural and electronic properties that give rise to its observed spectra. researchgate.net

Applications of 2 Bromo 3 Methylaniline Hydrobromide As a Versatile Building Block in Organic Synthesis Excluding Clinical/safety Data

Synthesis of Heterocyclic Compounds

2-Bromo-3-methylaniline (B1268886) is a key intermediate in the synthesis of various heterocyclic compounds, which are integral to many areas of chemical research. Its structural features allow for the construction of fused ring systems.

One prominent application is in the synthesis of substituted quinolines. The quinoline (B57606) scaffold is a core structure in many biologically active compounds and functional materials. nih.gov Various synthetic strategies can be employed, such as the Friedländer annulation or related cyclization reactions where the aniline (B41778) nitrogen and an adjacent carbon atom participate in ring formation with a suitable carbonyl compound or its equivalent. For instance, the reaction of 2-bromo-3-methylaniline with α,β-unsaturated ketones or aldehydes under acidic or metal-catalyzed conditions can lead to the formation of substituted quinolines. The bromine and methyl groups on the aniline ring can influence the regioselectivity of these cyclization reactions and provide handles for further functionalization of the resulting quinoline system.

Another significant application is in the synthesis of carbazoles. oregonstate.edu Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and as intermediates for complex organic molecules. Palladium-catalyzed intramolecular C-H arylation or Buchwald-Hartwig amination reactions are common methods to construct the carbazole (B46965) skeleton from appropriately substituted precursors derived from 2-bromo-3-methylaniline. For example, a biphenylamine precursor, synthesized from 2-bromo-3-methylaniline, can undergo intramolecular cyclization to form a substituted carbazole. organic-chemistry.org The bromine atom can be a site for cross-coupling to form the biaryl linkage, which is then followed by ring-closing amination.

The following table summarizes some examples of heterocyclic compounds synthesized from precursors derived from 2-bromo-3-methylaniline.

Heterocyclic CompoundSynthetic MethodPrecursor from 2-Bromo-3-methylaniline
Substituted QuinolinesFriedländer Annulation2-Bromo-3-methylaniline
Substituted CarbazolesPalladium-catalyzed C-H ArylationN-Aryl-2-bromo-3-methylaniline
Fused HeterocyclesCyclocondensation ReactionsDiamine derivatives of 2-bromo-3-methylaniline

Precursor in the Development of Specialty Chemicals

The unique substitution pattern of 2-bromo-3-methylaniline hydrobromide makes it a valuable precursor for a range of specialty chemicals. These are often complex organic molecules with specific functions, tailored for applications in areas such as agrochemicals, dyes, and electronic materials.

The presence of the bromine atom allows for its conversion into a variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This versatility enables the synthesis of a diverse library of derivatives with tailored properties. For example, the bromine can be replaced with cyano, alkoxy, or amino groups, leading to intermediates for pigments or photoactive materials.

Furthermore, the aniline moiety can be diazotized and subsequently converted into a wide array of functionalities, a classic transformation in aromatic chemistry that significantly broadens the scope of accessible specialty chemicals.

Intermediate in the Synthesis of Complex Organic Molecules

In multi-step organic synthesis, 2-bromo-3-methylaniline serves as a crucial intermediate for the construction of complex target molecules. nih.govoregonstate.edu Its utility lies in its capacity to introduce a substituted aromatic ring into a larger molecular framework. The ortho-bromo and meta-methyl substituents provide steric and electronic biases that can be exploited to control the regioselectivity of subsequent reactions.

For instance, in the total synthesis of natural products or their analogues, a fragment derived from 2-bromo-3-methylaniline can be coupled with another complex intermediate using reactions like the Suzuki, Heck, or Sonogashira cross-coupling. The bromine atom provides the handle for these powerful carbon-carbon bond-forming reactions. The amino group can be protected during these steps and later deprotected to participate in further transformations or to be a key feature of the final molecule.

The following table outlines some common transformations of 2-bromo-3-methylaniline in the synthesis of complex molecules.

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiphenyl derivatives
Heck CouplingAlkene, Pd catalyst, baseStyrene derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, basePhenylacetylene derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, baseDi- or tri-substituted anilines

Application in Material Science Research (e.g., Polymers, Resins, Optoelectronic Materials)

The aromatic nature and reactive functionalities of 2-bromo-3-methylaniline make it a candidate for incorporation into advanced materials. In polymer science, it can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. For example, polyanilines and related conductive polymers can be synthesized from aniline derivatives. The bromo and methyl substituents on the aromatic ring can be used to tune the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

In the field of optoelectronic materials, derivatives of 2-bromo-3-methylaniline can be used to create molecules with specific light-absorbing or emitting properties. For example, it can be a building block for organic light-emitting diode (OLED) materials, where the electronic properties of the molecule are critical. The ability to functionalize the molecule through cross-coupling reactions at the bromine position is particularly valuable for creating the extended π-conjugated systems often required for these applications.

Carbazole derivatives, which can be synthesized from 2-bromo-3-methylaniline, are well-known for their use as host materials in phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties. nih.gov

Role in the Synthesis of Biologically Active Molecules for Research Purposes

While excluding clinical data, it is important to note the role of this compound as a starting material in the synthesis of novel molecules for biological research. nih.govoregonstate.edu The synthesis of libraries of compounds based on a common scaffold derived from this aniline allows for the exploration of structure-activity relationships in various biological targets.

The quinoline and carbazole cores, for example, are present in many compounds investigated for their biological activities. The ability to synthesize a wide range of substituted analogues from 2-bromo-3-methylaniline is therefore of significant interest to medicinal chemists and chemical biologists. The substituents on the aniline ring can be systematically varied to probe the binding pockets of enzymes or receptors.

Utility in Ligand Synthesis for Coordination Chemistry

The amino group of 2-bromo-3-methylaniline provides a coordination site for metal ions, making it a useful precursor for the synthesis of ligands for coordination chemistry. The aniline can be derivatized to create more complex ligand structures, such as Schiff bases, by condensation with aldehydes or ketones. These ligands can then be used to form coordination complexes with a variety of transition metals.

The bromo and methyl groups on the aromatic ring can influence the steric and electronic properties of the resulting ligand, which in turn affects the geometry, stability, and reactivity of the metal complex. For example, the steric bulk of the ortho-bromo and meta-methyl groups can enforce a particular coordination geometry around the metal center. The bromine atom can also serve as a site for post-coordination modification of the ligand through cross-coupling reactions, allowing for the synthesis of more complex, multimetallic, or functionalized coordination compounds. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of bromoanilines often relies on electrophilic aromatic substitution using liquid bromine, a method that can present environmental and safety challenges. A primary avenue for future research is the development of greener, more sustainable synthetic protocols for 2-Bromo-3-methylaniline (B1268886).

Current research on analogous compounds has highlighted several promising strategies. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent offers a solid, safer alternative to elemental bromine. echemi.com Another advanced approach involves employing reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr2), which has been shown to be highly effective for the polybromination of various anilines at ambient temperatures. researchgate.net

Future investigations should focus on adapting these modern brominating agents for the highly regioselective synthesis of 2-Bromo-3-methylaniline from 3-methylaniline. Furthermore, exploring eco-friendly solvent systems, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), could significantly reduce the environmental impact of the synthesis. chemicalbook.com A comparative study of these novel routes against traditional methods would be crucial for establishing more efficient and sustainable production.

ParameterConventional Method (e.g., Br2 in Acetic Acid)Potential Sustainable Route
Brominating AgentLiquid Bromine (Br2)N-Bromosuccinimide (NBS) or TsNBr2
SolventHalogenated solvents or Acetic Acid2-Methyltetrahydrofuran (2-MeTHF) or solvent-free conditions
Key AdvantagesWell-established procedureImproved safety, reduced waste, milder reaction conditions
Research GoalHigh yieldHigh yield with high regioselectivity and minimal environmental impact

Advanced Catalytic Applications

The dual functionality of 2-Bromo-3-methylaniline—a nucleophilic amino group and a bromine atom suitable for cross-coupling—makes it an intriguing yet underutilized substrate in catalysis. Research on similar compounds, such as 4-bromoaniline, has demonstrated their value in palladium-catalyzed reactions like the Heck and Mannich reactions. chemicalbook.com

A significant future direction would be to systematically explore the use of 2-Bromo-3-methylaniline as a building block in a variety of transition-metal-catalyzed cross-coupling reactions. The development of protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings would enable the synthesis of a vast array of complex derivatives by forming new carbon-carbon and carbon-nitrogen bonds at the bromine position.

Moreover, the aniline (B41778) moiety itself can be used to synthesize more complex ligands, such as iminophosphoranes or Schiff bases, which can then be used to create novel metal complexes. Investigating the coordination chemistry of such derivatives and their efficacy in asymmetric catalysis represents a substantial and promising field of research.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Many aromatic functionalization reactions, particularly electrophilic bromination, are exothermic and can be challenging to control on a large scale in batch reactors.

A forward-looking research avenue is the design and implementation of a continuous-flow system for the synthesis and subsequent derivatization of 2-Bromo-3-methylaniline. Such a system would allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher yields, improved regioselectivity, and a safer operational window. The integration of in-line purification and analysis techniques could further streamline the production of derivatives, making it a highly efficient platform for library synthesis and process development.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Methods

While the general mechanism of electrophilic aromatic substitution is well-understood, the specific influence of the methyl and amino groups on the regioselectivity of bromination in 3-methylaniline is complex. youtube.com Advanced computational and spectroscopic methods could provide profound insights into the reaction mechanisms involving 2-Bromo-3-methylaniline.

Future research should employ Density Functional Theory (DFT) calculations to model the reaction pathways, calculate transition state energies, and predict the most favorable isomers. mdpi.combohrium.com These theoretical studies could elucidate the electronic and steric effects that govern reactivity and selectivity. Complementing these in-silico studies, advanced spectroscopic techniques such as in-situ FT-IR and Raman spectroscopy could be used to monitor reaction kinetics in real-time, identify transient intermediates, and validate the computational models. This synergistic approach would build a comprehensive understanding of the molecule's reactivity.

Exploration of New Chemical Transformations and Derivative Synthesis

The true potential of 2-Bromo-3-methylaniline hydrobromide lies in its role as a versatile intermediate for synthesizing novel and valuable molecules. The bromine and amino functionalities serve as synthetic handles for a wide range of chemical transformations that remain largely unexplored for this specific isomer.

Future synthetic research should focus on utilizing this compound to access novel chemical scaffolds. For example, it can serve as a precursor for the synthesis of complex heterocyclic systems like quinazolines, indoles, or benzimidazoles, which are prevalent in pharmacologically active compounds. chemicalbook.commdpi.com The strategic functionalization of both the amino group and the aromatic ring could lead to the creation of libraries of new compounds for screening in drug discovery and materials science. For instance, its use in the synthesis of azo dyes or as a building block for agrochemicals are plausible applications based on research into similar bromoanilines. chemicalbook.comketonepharma.com

Reaction TypePotential ReagentsResulting Derivative ClassPotential Application Area
Suzuki CouplingAryl boronic acids, Pd catalystBiaryl anilinesPharmaceuticals, Liquid Crystals
Buchwald-Hartwig AminationAmines, Pd catalystDiaminobiphenyls / N-Aryl anilinesOrganic Electronics, Ligands
Heterocycle FormationPhosgene equivalents, DicarbonylsBenzoxazoles, QuinoxalinesMedicinal Chemistry
Diazotization/Azo CouplingNaNO2/HCl, Phenols/AnilinesAzo DyesDyes and Pigments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.